Cas no 112157-91-2 (1-Aminoazepan-2-one)

1-Aminoazepan-2-one is a cyclic amide derivative featuring a seven-membered azepane ring with an amino substituent at the 1-position and a carbonyl group at the 2-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic compounds and peptidomimetics. Its rigid ring system and functional groups allow for selective modifications, enabling applications in medicinal chemistry and material science. The compound’s stability and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. It is commonly employed in the development of pharmaceuticals, agrochemicals, and specialty chemicals requiring tailored molecular frameworks.
1-Aminoazepan-2-one structure
1-Aminoazepan-2-one structure
Product Name:1-Aminoazepan-2-one
CAS No:112157-91-2
MF:C6H12N2O
MW:128.172281265259
CID:1089129
PubChem ID:18679228
Update Time:2025-11-02

1-Aminoazepan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-Aminoazepan-2-one
    • DTXSID00595547
    • 112157-91-2
    • SCHEMBL874304
    • Inchi: 1S/C6H12N2O/c7-8-5-3-1-2-4-6(8)9/h1-5,7H2
    • InChI Key: WQSVMASHWYAHSQ-UHFFFAOYSA-N
    • SMILES: O=C1CCCCCN1N

Computed Properties

  • Exact Mass: 128.094963011g/mol
  • Monoisotopic Mass: 128.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 114
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 46.3Ų

1-Aminoazepan-2-one Pricemore >>

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Additional information on 1-Aminoazepan-2-one

Exploring the Versatile Applications of 1-Aminoazepan-2-one (CAS No. 112157-91-2) in Modern Chemistry

1-Aminoazepan-2-one, with the CAS number 112157-91-2, is a fascinating compound that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This seven-membered lactam derivative, also known as 1-Amino-2-azepanone, exhibits unique structural properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Its azepane ring structure provides a robust framework for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

The chemical properties of 1-Aminoazepan-2-one make it particularly interesting for researchers working on peptide mimetics and heterocyclic chemistry. The presence of both an amino group and a lactam functionality in its structure allows for diverse chemical transformations, enabling the creation of complex molecular architectures. Recent studies have highlighted its potential in developing neurological therapeutics, with particular interest in its ability to cross the blood-brain barrier – a hot topic in current drug delivery research.

In the pharmaceutical industry, 112157-91-2 has emerged as a key building block for small molecule drugs. Its structural similarity to naturally occurring amino acids makes it particularly valuable for creating bioactive compounds with improved pharmacokinetic properties. Many researchers are investigating its use in developing treatments for neurodegenerative disorders, a field that has seen increased public interest due to the aging global population. The compound's versatility also extends to its potential applications in material science, where its rigid ring structure could contribute to the development of novel polymers with specific mechanical properties.

The synthesis of 1-Aminoazepan-2-one typically involves ring-closing reactions of appropriately functionalized linear precursors. Modern synthetic approaches emphasize green chemistry principles, reflecting the growing demand for sustainable chemical processes. This aligns well with current trends in the chemical industry, where environmental considerations are becoming increasingly important to both manufacturers and end-users. The compound's stability under various conditions makes it particularly attractive for industrial applications where process scalability is crucial.

From a commercial perspective, the market for 1-Aminoazepan-2-one has shown steady growth, driven by its expanding applications in medicinal chemistry and biotechnology. Pharmaceutical companies are particularly interested in its potential as a precursor for central nervous system drugs, an area that continues to see significant research investment. The compound's relatively simple structure yet high functional group density makes it an economical choice for drug discovery programs, especially those focused on structure-activity relationship studies.

Quality control of 112157-91-2 typically involves advanced analytical techniques such as HPLC and mass spectrometry to ensure purity and consistency. This is particularly important given the compound's pharmaceutical applications, where even minor impurities can significantly impact biological activity. The development of robust analytical methods for 1-Aminoazepan-2-one and its derivatives has been an active area of research, reflecting the broader industry trend toward quality by design in chemical manufacturing.

Recent advancements in computational chemistry have enabled more efficient exploration of 1-Amino-2-azepanone derivatives. Molecular modeling techniques are being used to predict the biological activity of novel compounds containing this scaffold, significantly accelerating the drug discovery process. This computational approach aligns with the growing interest in AI-assisted drug design, a topic that has captured significant attention in both scientific and popular media.

The safety profile of 1-Aminoazepan-2-one has been well-characterized through standard toxicological studies, making it a relatively low-risk compound for research and industrial use. Its handling typically requires standard laboratory precautions, similar to those used for other organic intermediates. The compound's stability and predictable reactivity contribute to its popularity in both academic and industrial settings, where process safety remains a top priority.

Looking to the future, 112157-91-2 is likely to maintain its importance in chemical research, particularly as interest grows in targeted therapies and personalized medicine. Its structural features make it an ideal candidate for creating libraries of diverse compounds through combinatorial chemistry approaches. The ongoing exploration of its potential in bioconjugation chemistry suggests that new applications for this versatile compound will continue to emerge in the coming years.

For researchers interested in working with 1-Aminoazepan-2-one, numerous synthetic protocols and characterization data are available in the scientific literature. The compound's commercial availability from multiple suppliers has made it accessible to research teams worldwide, facilitating its continued investigation across various fields of chemistry and biology. As our understanding of its properties and potential applications deepens, 1-Amino-2-azepanone is poised to remain an important tool in the chemist's arsenal for years to come.

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